molecular formula C11H22N4 B11743004 1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine

1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B11743004
M. Wt: 210.32 g/mol
InChI Key: OICVLGKJMPLRBE-UHFFFAOYSA-N
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Description

1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine typically involves multi-step organic reactions One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediate compounds, followed by cyclization and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-5-ylamine: A simpler pyrazole derivative with similar structural features.

    5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Another pyrazole derivative with different functional groups.

Uniqueness

1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N-[[4-(aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-ethylpropan-1-amine

InChI

InChI=1S/C11H22N4/c1-4-6-15(5-2)9-11-10(7-12)8-13-14(11)3/h8H,4-7,9,12H2,1-3H3

InChI Key

OICVLGKJMPLRBE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CC1=C(C=NN1C)CN

Origin of Product

United States

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